4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-(trifluoromethyl)morpholine
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Description
Synthesis Analysis
The synthesis of benzofuran-morpholine derivatives involves several steps, including the reaction of α,β-unsaturated carbonyl compounds with hydrazine hydrate, semicarbazide, or thiosemicarbazide, followed by the Mannich reaction to afford morpholinomethyl derivatives. These compounds have shown significant biological activities, indicating the importance of their synthesis for further pharmacological exploration (Hassan et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-(trifluoromethyl)morpholine is characterized by their benzofuran core, substituted at various positions, which plays a crucial role in their chemical reactivity and biological activity. X-ray single-crystal diffraction studies help in understanding the spatial arrangement and dihedral angles which are crucial for their activity profile (Cai Zhi, 2010).
Chemical Reactions and Properties
The chemical reactivity of these compounds involves various substitutions and functional group transformations that enhance their pharmacological potential. For instance, reactions with different reagents lead to new benzofuran derivatives, indicating the versatile chemical properties and synthetic utility of the benzofuran scaffold (Rahman et al., 1991).
Physical Properties Analysis
The physical properties of these compounds, including solubility and crystalline structure, are significant for their biological activity. The synthesis and physical property analysis are crucial for designing compounds with optimal bioavailability and pharmacological effects. Studies involving the synthesis under specific conditions, like microwave irradiation, highlight the impact of synthesis conditions on the physical properties of these compounds (Kuarm et al., 2011).
Chemical Properties Analysis
The chemical properties of benzofuran-morpholine derivatives, such as their reactivity towards various chemical reagents and conditions, play a critical role in their pharmacological potential. The synthesis involving Buchwald–Hartwig amination and other reactions provides insights into the chemical versatility and potential applications of these compounds (Bonacorso et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(6-methoxy-3-methyl-1-benzofuran-2-yl)-[2-(trifluoromethyl)morpholin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO4/c1-9-11-4-3-10(22-2)7-12(11)24-14(9)15(21)20-5-6-23-13(8-20)16(17,18)19/h3-4,7,13H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPAHGNJQZLWGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCOC(C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-(trifluoromethyl)morpholine |
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